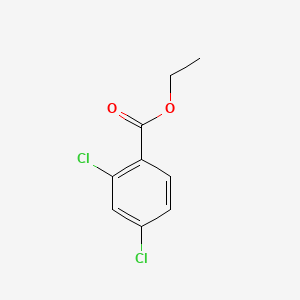

Ethyl 2,4-dichlorobenzoate

Beschreibung

Significance of Dichlorinated Benzoate (B1203000) Esters in Organic Chemistry

Within the broader family of halogenated benzoates, dichlorinated benzoate esters are of particular importance. The two chlorine atoms on the benzene (B151609) ring act as electron-withdrawing groups, which can activate the aromatic ring for certain reactions or serve as leaving groups in cross-coupling reactions. This dual functionality makes them key precursors in the construction of complex molecular architectures. For instance, they are utilized in the synthesis of pharmaceuticals and agrochemicals where the chlorine atoms can be retained in the final product to enhance biological activity or can be replaced to introduce other functional groups. The specific positioning of the chlorine atoms on the benzoate ring also allows for regioselective synthesis, a crucial aspect of modern organic chemistry.

Research Context and Scope for Ethyl 2,4-dichlorobenzoate (B1228512)

Ethyl 2,4-dichlorobenzoate is a specific dichlorinated benzoate ester that has found its niche as a valuable research chemical. Its molecular structure, featuring chlorine atoms at the 2 and 4 positions of the benzoate ring, provides a unique combination of steric and electronic properties. This substitution pattern makes it a useful intermediate for synthesizing a range of target molecules, including those with potential applications in medicinal chemistry and materials science. researchgate.net Research involving this compound often focuses on its use as a starting material for creating more elaborate compounds through reactions that modify the ester group or substitute the chlorine atoms.

Historical Perspective on the Study of this compound and Related Compounds

The study of halogenated aromatic compounds, including dichlorinated benzoates, has a history intertwined with the development of synthetic organic chemistry. Early research focused on understanding the fundamental reactivity of these compounds and developing methods for their preparation. Over time, as synthetic methodologies became more sophisticated, the focus shifted towards utilizing these compounds as key intermediates in the total synthesis of complex natural products and other functional molecules. The investigation into the microbial degradation of halogenated aromatic hydrocarbons has also been a significant area of research. acs.org While specific historical milestones for this compound are not extensively documented in readily available literature, its study is part of the broader and ongoing exploration of halogenated aromatics and their synthetic applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBGAUHWTZKKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205408 | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56882-52-1 | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56882-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056882521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dichloro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing of Ethyl 2,4 Dichlorobenzoate

The primary method for synthesizing ethyl 2,4-dichlorobenzoate (B1228512) is through the esterification of 2,4-dichlorobenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Another documented preparation method involves the direct reaction of 2,4-dichlorobenzoyl chloride with anhydrous ethanol. chembk.com This method is also a common route for producing benzoate (B1203000) esters.

For industrial-scale production, these reactions might be adapted for continuous flow processes to enhance efficiency and yield.

Chemical and Physical Properties

Ethyl 2,4-dichlorobenzoate (B1228512) is a pale yellow liquid at room temperature. sigmaaldrich.comchemicalbook.com It possesses a set of distinct physical and chemical properties that are crucial for its handling, storage, and application in chemical synthesis.

Interactive Data Table of Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | chembk.com |

| Molar Mass | 219.06 g/mol | chembk.com |

| Density | 1.305 g/cm³ | chembk.com |

| Boiling Point | 272.8 °C at 760 mmHg | chembk.com |

| Flash Point | 111.8 °C | chembk.com |

| IUPAC Name | ethyl 2,4-dichlorobenzoate | sigmaaldrich.com |

| InChI Key | ZBBGAUHWTZKKQQ-UHFFFAOYSA-N | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.comchemicalbook.com |

| Purity | 98% | sigmaaldrich.com |

Advanced Spectroscopic and Computational Characterization of Ethyl 2,4 Dichlorobenzoate

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in Ethyl 2,4-dichlorobenzoate (B1228512). The spectra are characterized by distinct bands corresponding to the vibrational modes of the ester group, the dichlorinated benzene (B151609) ring, and the ethyl moiety.

A key absorption in the FT-IR spectrum is the strong band associated with the carbonyl (C=O) stretching vibration of the ester group. In a closely related derivative, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl 2,4-dichlorobenzoate, this peak is observed at 1741 cm⁻¹. nih.gov Other significant vibrations include the C-O stretching of the ester, C-Cl stretching from the chlorinated ring, and various C-H stretching and bending modes from the aromatic and ethyl groups.

Detailed assignments, often supported by Density Functional Theory (DFT) calculations, allow for a precise correlation between observed spectral bands and specific molecular vibrations. scbt.com

Table 1: Predicted and Observed Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Source |

|---|---|---|---|---|

| C=O | Stretching | 1720-1745 | 1741 | nih.gov |

| C-O-C | Asymmetric Stretch | 1250-1300 | - | |

| C-O-C | Symmetric Stretch | 1050-1150 | - | |

| Aromatic C-H | Stretching | 3050-3150 | - | |

| Aliphatic C-H | Stretching | 2850-3000 | - |

Note: Observed values are from the derivative 2-(4-(4-nitrophenyl)piperazin-1-yl)this compound. Expected values are based on standard spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of this compound by mapping the environments of ¹H and ¹³C nuclei.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the ethyl group protons and the aromatic protons.

The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The aromatic region reveals three protons on the substituted benzene ring, with splitting patterns dictated by their coupling to each other.

In a derivative containing the 2,4-dichlorobenzoate moiety, the aromatic protons are observed at chemical shifts of δ 7.84 (d, J = 8.4 Hz, 1H), 7.78 (d, J = 2.0 Hz, 1H), and 7.57 (dd, J = 8.4, 2.1 Hz, 1H). nih.gov

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (aromatic) | ~7.84 | d | ~8.4 |

| H-3 (aromatic) | ~7.78 | d | ~2.0 |

| H-5 (aromatic) | ~7.57 | dd | ~8.4, ~2.1 |

| -OCH₂CH₃ | ~4.4 | q | ~7.1 |

Note: Aromatic proton data is based on the experimental values for a known derivative. nih.gov Ethyl group shifts are predicted based on standard values.

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum for this compound will feature nine distinct signals: six for the aromatic carbons, one for the carbonyl carbon, and two for the ethyl group carbons. The chemical shifts are influenced by the electronegativity of the attached chlorine and oxygen atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~164-166 |

| C-2 (Ar-Cl) | ~133-135 |

| C-4 (Ar-Cl) | ~136-138 |

| C-1 (Ar-C=O) | ~130-132 |

| C-6 (Ar-H) | ~131-133 |

| C-5 (Ar-H) | ~127-129 |

| C-3 (Ar-H) | ~130-132 |

| -OCH₂CH₃ | ~61-63 |

Note: Shifts are predicted based on general values for substituted benzoates and data from related structures. nih.gov

Mass Spectrometry (LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the molecular weight and to study the fragmentation pattern of the compound, which provides further structural confirmation.

The molecular formula of this compound is C₉H₈Cl₂O₂, giving it a molecular weight of approximately 219.06 g/mol . wisc.edunih.gov The high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺• due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. For this compound, the primary fragments are expected from the loss of the ethoxy group (-OCH₂CH₃) or the ethyl group (-CH₂CH₃), leading to the formation of the highly stable 2,4-dichlorobenzoyl cation. The GC-MS analysis of the isomeric Ethyl 2,5-dichlorobenzoate (B1240473) shows major fragments at m/z 173 and 175, corresponding to the dichlorobenzoyl cation [C₇H₃Cl₂O]⁺, which is consistent with this expected pathway. iucr.org

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 218, 220, 222 | Molecular Ion [M]⁺• | [C₉H₈Cl₂O₂]⁺• |

| 189, 191, 193 | [M - C₂H₅]⁺ | [C₇H₃Cl₂O₂]⁺ |

| 173, 175 | [M - OC₂H₅]⁺ | [C₇H₃Cl₂O]⁺ |

| 145, 147 | [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ |

Note: The presence of multiple peaks for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides unequivocal proof of the molecular structure, yielding precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

As of the latest literature review, a single-crystal X-ray structure for pure this compound has not been reported. However, the structure of molecules containing the 2,4-dichlorobenzoate moiety has been determined. For example, the compound 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)this compound was analyzed, confirming the connectivity and geometry of the dichlorinated ester part of the molecule.

In a separate study, a co-crystal of piperazine-1,4-diium (B1225682) bis(2,4-dichlorobenzoate) was found to crystallize in a monoclinic system with the centrosymmetric space group P2₁/c. While this is not the structure of the pure ethyl ester, it demonstrates the molecular geometry and interaction patterns of the 2,4-dichlorobenzoate anion within a crystal lattice.

Table 5: Crystallographic Data for a Co-crystal Containing the 2,4-Dichlorobenzoate Moiety

| Parameter | 2-(1H-1,2,3-Benzotriazol-1-yl)-1-(4-ethylbenzoyl)this compound |

|---|---|

| Chemical Formula | C₂₄H₁₉Cl₂N₃O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.251 (3) |

| b (Å) | 10.904 (4) |

| c (Å) | 11.057 (4) |

| α (°) | 88.327 (6) |

| β (°) | 86.442 (6) |

| γ (°) | 83.304 (5) |

| Volume (ų) | 1105.4 (6) |

| Z | 2 |

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (XRPD) is a crucial non-destructive technique for characterizing crystalline solids. usp.org It provides information on the phase identification, crystal structure, and purity of a material. usp.orgresearchgate.net The technique works by irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. ntu.edu.tw The resulting diffraction pattern is a unique fingerprint of the crystalline solid, determined by the arrangement of atoms within the crystal lattice, as described by Bragg's Law. usp.org

While specific XRPD data for this compound was not found in the provided search results, the analysis of related compounds highlights the utility of this method. For instance, studies on co-crystals and salts containing the 2,4-dichlorobenzoate anion, such as piperazine-1,4-diium bis(2,4-dichlorobenzoate) and bis (creatininium 2,4-dichlorobenzoate) monohydrate, have successfully used powder XRD to confirm their crystalline nature and purity. colab.wsresearchgate.net In the case of piperazine-1,4-diium bis(2,4-dichlorobenzoate), the powder XRD peaks were indexed, confirming the crystal structure determined by single-crystal X-ray analysis. colab.ws Similarly, the crystallinity of bis (creatininium 2,4-dichlorobenzoate) monohydrate was confirmed using this method. researchgate.net For any given crystalline form, knowledge of its crystal structure allows for the calculation of its corresponding XRPD pattern, which can serve as a reference standard. usp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. ubbcluj.ro It is used to identify certain functional groups, conjugated systems, and to determine the optical properties of a material, such as its transparency and optical band gap. colab.wsubbcluj.ro

The UV-Vis absorption spectrum of a compound provides information about its electronic transitions, primarily π-π* and n-π* transitions for organic molecules with chromophores. researchgate.netijprajournal.com While the specific UV-Vis spectrum for this compound is not detailed in the search results, analysis of closely related compounds provides valuable insights.

For example, piperazine-1,4-diium bis(2,4-dichlorobenzoate) was found to be transparent throughout the entire visible region, with a lower cut-off wavelength of 286 nm. colab.ws Another related compound, bis (creatininium 2,4-dichlorobenzoate) monohydrate, exhibits a lower cut-off wavelength at 310 nm and shows good transmittance of about 65% in the visible region, making it suitable for nonlinear optical (NLO) applications. researchgate.net The optical band gap for these compounds was determined to be 3.9 eV and 4.1 eV, respectively. colab.wsresearchgate.net These findings suggest that this compound likely possesses significant absorption in the UV region due to the electronic transitions within the dichlorinated benzene ring and the ester group, while being transparent in the visible spectrum.

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted by a substance after it has absorbed photons. It is a sensitive method for probing the electronic structure and detecting defects or impurities in materials. researchgate.net

Specific photoluminescence data for this compound is not available in the provided search results. However, studies on related materials demonstrate the utility of this technique. For piperazine-1,4-diium bis(2,4-dichlorobenzoate), the PL study revealed violet emission radiation with a peak at 312 nm. colab.ws In contrast, the photoluminescence spectrum of bis (creatininium 2,4-dichlorobenzoate) monohydrate indicated a red-shift emission, which can provide information about crystallinity and defects. researchgate.net These examples show that the 2,4-dichlorobenzoate moiety, when part of a larger crystalline structure, can exhibit interesting luminescent properties.

Quantum Chemical Studies and Computational Modeling (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. numberanalytics.com It allows for the optimization of molecular geometries, prediction of spectroscopic properties, and analysis of molecular orbitals. researchgate.net

DFT calculations are widely used to determine the most stable conformation (optimized geometry) of a molecule and to analyze its electronic properties. acs.org For complex molecules, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to obtain optimized structural parameters that show good correlation with experimental data from single-crystal X-ray diffraction. researchgate.net

For instance, in a study of N,N′-diphenylguanidinium 3,5-dichlorobenzoate, DFT calculations were used to demonstrate the formation of specific hydrogen bonds. researchgate.net Similarly, the molecular configuration of other complex thioureas has been stabilized by intramolecular N–H···O bonding, a feature confirmed through DFT. acs.org Such computational studies for this compound would involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure, providing a theoretical model of its three-dimensional shape and electron distribution.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity. colab.ws

DFT calculations are the standard method for determining HOMO and LUMO energies. numberanalytics.com For related dichlorobenzoate compounds, these values have been computed and are presented below. This analysis reveals the distribution of electron density and helps in understanding charge transfer within the molecule. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for Related Dichlorobenzoate Compounds

| Compound | HOMO-LUMO Gap (eV) | Computational Method | Source |

| Bis (creatininium 2,4-dichlorobenzoate) monohydrate | 4.1 | DFT | researchgate.net |

| Piperazine-1,4-diium bis(2,4-dichlorobenzoate) | 3.9 | Tauc's Plot (Experimental) | colab.ws |

| N,N′-diphenylguanidinium 3,5-dichlorobenzoate | 4.70 | DFT | researchgate.net |

This data indicates that compounds containing the dichlorobenzoate moiety possess relatively large energy gaps, suggesting good kinetic stability. colab.ws The FMO analysis for this compound would similarly elucidate its electronic characteristics and reactivity profile.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that transforms a given wave function into a localized form, corresponding to the familiar Lewis structure elements such as one-center "lone pairs" and two-center "bonds". uni-muenchen.de This technique provides a quantitative description of bonding interactions, charge distribution, and intramolecular delocalization effects within a molecule. The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, with the energetic significance of these interactions estimated by second-order perturbation theory. uni-muenchen.dewisc.edu

In the context of this compound, an NBO analysis would elucidate the electronic structure in detail. For instance, it would quantify the polarization of the various sigma (σ) and pi (π) bonds. The C=O bond of the ester group, the C-O single bond, and the C-Cl bonds would be of particular interest. The analysis provides insights into the hybrid orbitals contributing to each bond and the percentage of electron density localized on each atom. uni-muenchen.de For example, a typical analysis of a C-O bond would describe it as a combination of sp-hybridized orbitals from carbon and oxygen, with the coefficients indicating the bond's polarity. uni-muenchen.de

Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for the prediction of various spectroscopic parameters, including NMR and IR spectra. These theoretical calculations can provide valuable insights that complement experimental data. For molecules like this compound, DFT calculations can reliably predict ¹³C and ¹H NMR chemical shifts, often to within a few ppm of experimental values.

The process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Following optimization, NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the chemical shifts. Solvent effects, which can be significant, are often modeled using implicit methods like the Polarizable Continuum Model (PCM).

While a dedicated computational study predicting the full spectroscopic parameters for this compound is not prominent, data from closely related compounds illustrate the utility of this approach. For example, DFT has been used to predict ¹³C NMR shifts for structural analogs like Ethyl 4-Nitrobenzoate. Furthermore, experimental spectroscopic data for derivatives provide a basis for comparison. The IR spectrum of 2-(4-(4-Nitrophenyl)piperazin-1-yl)this compound shows a characteristic ester C=O stretching frequency at 1741 cm⁻¹. nih.gov For the related Mthis compound, GC-MS analysis identifies the molecular ion peak and key fragmentation patterns. nih.gov

A comparison of predicted versus experimental values for a related compound, where such data exists, demonstrates the accuracy of these computational methods. semanticscholar.org

Table 1: Illustrative Comparison of Predicted vs. Experimental Parameters (Hypothetical for a Related Benzoate) This table is for illustrative purposes to show how data would be presented; specific predictive studies on this compound are not available.

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | ||

| Aromatic CH | 7.3 - 7.9 | 7.2 - 7.8 |

| O-CH₂ | 4.4 | 4.3 |

| CH₃ | 1.4 | 1.3 |

| ¹³C NMR (ppm) | ||

| C=O | ~165 | ~164 |

| Aromatic C-Cl | ~135 | ~134 |

| IR (cm⁻¹) | ||

| C=O Stretch | 1735 | 1741 nih.gov |

Theoretical Insights into Noncovalent Interactions and Supramolecular Assemblies

A seminal study investigated the interplay of hydrogen bonding and halogen interactions in the crystal structures of (4-chlorobenzyl)ammonium 2,4-dichlorobenzoate and (3-chlorobenzyl)ammonium 2,4-dichlorobenzoate. acs.org This work provides direct insight into the supramolecular behavior of the 2,4-dichlorobenzoate moiety.

In the case of (4-chlorobenzyl)ammonium 2,4-dichlorobenzoate, the crystal structure is dominated by hydrogen-bonded infinite one-dimensional stacks of cations and anions. These stacks further cross-link via hydrogen bonds to form two-dimensional sheets. A key finding was the observation of relatively short Cl···Cl distances between the 4-chloro substituent of the cation and a chlorine atom on the 2,4-dichlorobenzoate anion in adjacent layers, indicating a significant packing interaction. acs.org

In contrast, the meta-substituted analogue, (3-chlorobenzyl)ammonium 2,4-dichlorobenzoate, displayed a different supramolecular assembly, forming an infinite one-dimensional hydrogen-bonded ladder structure, which also featured short Cl···Cl contacts. acs.org These studies demonstrate that the 2,4-dichlorobenzoate unit can readily participate in both strong hydrogen bonds (via its carboxylate group in the salt form) and weaker, but structurally significant, halogen-based interactions.

Computational tools like Hirshfeld surface analysis are often employed to visualize and quantify these intermolecular contacts. nih.gov This method maps the different types of close contacts on a surface surrounding the molecule, allowing for the deconvolution of complex interaction networks, including hydrogen bonding, halogen bonding, and π-stacking interactions. acs.orgnih.gov For this compound, such an analysis would likely reveal a complex interplay of C–H···O, C–H···Cl, and potentially Cl···Cl or Cl···π interactions stabilizing its crystal lattice.

Computational Studies of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful methodologies for exploring the reaction pathways and potential energy landscapes of chemical processes involving this compound and related compounds. These studies can elucidate reaction mechanisms, identify transition states, and predict reaction kinetics and thermodynamics.

One relevant area of study is enzyme-ligand interactions. The Protein Energy Landscape Exploration (PELE) software, a heuristic Monte Carlo procedure, has been used to map the induced-fit interactions between enzymes and various substrates. csic.escsic.es Notably, PELE was employed to examine the interaction between an esterase and 2,4-dichlorobenzyl 2,4-dichlorobenzoate, a large substrate structurally related to the title compound. csic.es Such simulations help rationalize the substrate specificity of enzymes by exploring the dynamic conformational changes and interactions within the active site. csic.es

Another area where computational studies offer insight is in the self-assembly of complex supramolecular structures. The energy landscape of self-assembly processes can be modulated by carefully choosing components. In one study, 2,6-dichlorobenzoate (B1236402) was used as a leaving group to modulate the energy landscape of a coordination-driven self-assembly process. researchgate.netresearcher.life By using a weakly coordinating ligand, the reaction pathway was directed toward the formation of a desired molecular square while preventing the formation of a triangular side-product, demonstrating kinetic control over the assembly process. researchgate.netresearcher.life This highlights how the electronic and steric properties of dichlorobenzoate derivatives can be harnessed to control reaction outcomes.

Furthermore, computational studies on the degradation or transformation of related chlorinated aromatic compounds provide models for potential reaction pathways. For example, studies on the photo-Fenton oxidation of 2,4-dichlorophenol (B122985) have used kinetic modeling and intermediate identification to propose detailed reaction mechanisms. nih.gov Similarly, the cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes has been investigated computationally, revealing that the reaction proceeds through the formation of a radical anion intermediate. mdpi.com These types of studies on analogous systems can inform predictions about the reactivity and potential transformation pathways of this compound under various conditions.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (3-chlorobenzyl)ammonium 2,4-dichlorobenzoate |

| (4-chlorobenzyl)ammonium 2,4-dichlorobenzoate |

| 2,4-dichlorobenzyl 2,4-dichlorobenzoate |

| 2,4-dichlorophenol |

| 2,6-dichlorobenzoate |

| 2-(4-(4-Nitrophenyl)piperazin-1-yl)this compound |

| This compound |

| Ethyl 4-Nitrobenzoate |

| Mthis compound |

Applications of Ethyl 2,4 Dichlorobenzoate in Advanced Organic Synthesis

Building Block in the Synthesis of Agrochemicals and Pharmaceuticals

The structural framework of ethyl 2,4-dichlorobenzoate (B1228512) is a common feature in the synthesis of numerous biologically active compounds. Its parent molecule, 2,4-dichlorobenzoic acid, is a well-established precursor for a range of pesticides, herbicides, and pharmaceutical agents, highlighting the importance of the 2,4-dichlorophenyl moiety in molecular design. ontosight.aifscichem.com The ethyl ester form offers specific advantages in solubility and reactivity for certain synthetic transformations.

A significant application of ethyl 2,4-dichlorobenzoate is its role as a key intermediate in the synthesis of Pyrifenox. Pyrifenox is a systemic fungicide used to control powdery mildew and other fungal diseases on various crops. The synthesis involves the reaction of this compound with ethyl 2-(pyridin-3-yl)acetate to form the intermediate 1-(2,4-dichlorophenyl)-2-pyridin-3-ylethanone. chemsrc.com This ketone is then further processed to yield the final Pyrifenox molecule. chemsrc.com This synthetic pathway underscores the importance of this compound as a starting material for complex agrochemicals.

Table 1: Synthetic Pathway from this compound to a Pyrifenox Precursor

| Precursor 1 | Precursor 2 | Product | Downstream Product |

| This compound | Ethyl 2-(pyridin-3-yl)acetate | 1-(2,4-dichlorophenyl)-2-pyridin-3-ylethanone | Pyrifenox |

Data sourced from Chemsrc. chemsrc.com

Beyond its use in established agrochemicals, this compound is instrumental in the research and development of novel molecules with potential therapeutic applications. Its derivatives have been explored for various biological activities.

For instance, it has been used to synthesize a series of 7-chloro-(4-thioalkylquinoline) derivatives, which were evaluated for their antiproliferative activity against human cancer cell lines. nih.gov In one example, 3-[(7-Chloroquinolin-4-yl)sulfanyl]propyl-2,4-dichlorobenzoate was synthesized and characterized as part of a library of compounds designed to induce apoptosis and DNA/RNA damage in cancer cells. nih.gov The 2,4-dichlorobenzoate moiety is also found in other complex compounds designed for biological evaluation, such as 2-(6-morpholin-4-yl-1,3-benzothiazol-2-yl)this compound. ontosight.ai

The broader class of dichlorobenzoate esters has shown significant potential in drug discovery. A study on quinoline (B57606) derivatives with immunosuppressive activity found that a related isomer, 5,7-dimethoxyquinolin-4-yl 2,6-dichlorobenzoate (B1236402), exhibited potent inhibitory activity on T-cell activation without significant cytotoxicity. researchgate.net This highlights the value of the dichlorobenzoate scaffold in generating molecules with specific and potent biological effects.

Table 2: Examples of Biologically Active Molecules Derived from 2,4-Dichlorobenzoate

| Compound Name | Target Application/Activity | Source |

| 3-[(7-Chloroquinolin-4-yl)sulfanyl]propyl-2,4-dichlorobenzoate | Antiproliferative (Anticancer) | nih.gov |

| 2-(6-morpholin-4-yl-1,3-benzothiazol-2-yl)this compound | Intermediate for Biologically Active Molecules | ontosight.ai |

| 5,7-dimethoxyquinolin-4-yl 2,6-dichlorobenzoate* | Immunosuppressive | researchgate.net |

*Note: This compound is a positional isomer (2,6-dichloro) but demonstrates the utility of the dichlorobenzoate class in pharmaceutical research.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting point for the synthesis of several important heterocyclic systems, including oxadiazoles (B1248032) and quinolines.

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov A common and versatile method for synthesizing 1,3,4-oxadiazole (B1194373) derivatives begins with substituted aromatic acids. nih.gov

The general synthetic route involves three key steps:

Esterification: The starting aromatic acid (in this case, 2,4-dichlorobenzoic acid) is converted to its corresponding ethyl ester, yielding this compound. This step often improves solubility and modifies the reactivity of the carboxyl group.

Hydrazide Formation: The resulting ethyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide (2,4-dichlorobenzohydrazide).

Cyclization: The acid hydrazide is subsequently cyclized with a suitable reagent, such as another carboxylic acid or phosphorus oxychloride, to form the final 1,3,4-oxadiazole ring. nih.gov

Similarly, 1,2,4-oxadiazole (B8745197) derivatives are often synthesized by reacting amidoximes with carboxylic acid derivatives like esters or acid chlorides, further establishing a pathway where this compound can act as a key precursor. ijper.orgd-nb.info

The quinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs with activities ranging from antimalarial to anti-inflammatory. acgpubs.org this compound has been directly incorporated into quinoline-based molecules to create novel compounds with potential therapeutic value.

In a notable example, researchers synthesized a series of 7-chloro-(4-thioalkylquinoline) derivatives to explore their antiproliferative effects. nih.gov One of the synthesized compounds was 3-[(7-Chloroquinolin-4-yl)sulfanyl]propyl-2,4-dichlorobenzoate, which was created through a coupling reaction between the corresponding thioalkylquinoline alcohol and 2,4-dichlorobenzoic acid, a reaction for which the ethyl ester is a common activated precursor. nih.gov The study of such derivatives demonstrates the utility of combining the quinoline nucleus with the 2,4-dichlorobenzoate moiety to develop new classes of biologically active agents. nih.gov

Utilization in the Preparation of Specialty Chemicals

In addition to its roles in life sciences, this compound and its parent acid are used as intermediates in the production of various specialty chemicals. This includes their application in the synthesis of dyes and pigments. fscichem.com The dichloro-substituted aromatic ring can serve as a chromophore or as a building block that can be further functionalized to create complex dye molecules with specific color and stability properties. The use of related isomers like ethyl 3,5-dichlorobenzoate as intermediates for dyes further points to the general utility of this class of compounds in the chemical industry. guidechem.com

Stereoselective Synthesis and Chiral Applications

This compound plays a notable role in the field of stereochemistry, primarily as a derivatizing agent to facilitate the separation of enantiomers, a crucial process in chiral applications. Its utility is particularly evident in the resolution of racemic mixtures of chiral alcohols through chromatographic techniques.

The fundamental principle behind this application lies in the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric esters. By reacting the racemic alcohol with achiral 2,4-dichloro-benzoyl chloride (the acyl chloride corresponding to this compound), a pair of diastereomeric esters is formed. These diastereomers, unlike the original enantiomers, possess different physical properties, which allows for their separation using standard chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

Research has demonstrated the effectiveness of using 2,4-dichlorobenzoates for the enantioresolution of a variety of chiral benzyl (B1604629) alcohols. scirp.org In these studies, racemic benzyl alcohols are converted to their corresponding 2,4-dichlorobenzoate esters. The resulting diastereomeric esters can then be separated on a chiral stationary phase (CSP).

One study systematically investigated the HPLC separation of a series of chiral benzyl alcohol derivatives, including their 2,4-dichlorobenzoate esters, on an N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase. scirp.orgscirp.org The results indicated that the 2,4-dichlorobenzoate derivatives provided good to excellent separation of the enantiomers. For instance, the resolution factor (Rs) for 1-phenylthis compound and its analogs were significant, demonstrating the practical utility of this derivatization strategy. scirp.org The insertion of a second chlorine atom, as in the 2,4-dichlorobenzoates, was compared with monochlorinated benzoates, with the 2-chlorobenzoates sometimes showing superior resolution. scirp.org

The following tables summarize the findings from a study on the HPLC resolution of chiral benzyl alcohol derivatives, highlighting the effectiveness of using 2,4-dichlorobenzoate as a derivatizing agent.

Table 1: HPLC Resolution of 1-Phenylethanol Derivatives

| Derivative | k'1 | k'2 | α | Rs |

| 2,4-Dichlorobenzoate | 6.54 | 7.90 | 1.21 | 2.52 |

k'1 and k'2 represent the retention factors of the first and second eluted enantiomers, respectively. α is the separation factor, and Rs is the resolution factor.

Table 2: HPLC Resolution of 1-Phenyl-1-propanol Derivatives

| Derivative | k'1 | k'2 | α | Rs |

| 2,4-Dichlorobenzoate | 4.90 | 5.68 | 1.16 | 1.82 |

k'1 and k'2 represent the retention factors of the first and second eluted enantiomers, respectively. α is the separation factor, and Rs is the resolution factor.

Table 3: HPLC Resolution of 1-Phenyl-2-methyl-1-propanol Derivatives

| Derivative | k'1 | k'2 | α | Rs |

| 2,4-Dichlorobenzoate | 3.32 | 3.73 | 1.12 | 1.48 |

k'1 and k'2 represent the retention factors of the first and second eluted enantiomers, respectively. α is the separation factor, and Rs is the resolution factor.

This method of achiral pre-column derivatization provides a practical and efficient alternative for determining the enantiomeric purity of chiral alcohols, which are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds. scirp.org The use of readily available and inexpensive reagents like 2,4-dichloro-benzoyl chloride makes this a valuable technique in asymmetric synthesis. scirp.orgscirp.org

Environmental Fate and Biodegradation of Dichlorobenzoate Esters

Environmental Persistence and Dissipation Mechanisms

Dichlorobenzoate esters, including ethyl 2,4-dichlorobenzoate (B1228512), are subject to various environmental dissipation processes. While specific data on the persistence of ethyl 2,4-dichlorobenzoate is limited, information on related dichlorobenzoic acids and their esters indicates that their environmental longevity is influenced by factors such as microbial activity, and the presence of other organic compounds. asm.org Chlorinated benzoic acids, the parent compounds of these esters, are known to disappear slowly from natural environments. asm.org

The primary mechanism for the dissipation of these compounds is microbial degradation. mdpi.comacademicjournals.org The rate of degradation can be influenced by the degree and position of chlorine substitution on the aromatic ring. scispace.comepa.gov For instance, some dichlorobenzoate isomers are more resistant to microbial attack than others. asm.org The presence of alternative carbon sources can also impact the degradation rate, with some studies showing no promotion of degradation of certain dichlorobenzoates in the presence of glucose or benzoate (B1203000). asm.org

In anaerobic environments, reductive dechlorination is a key dissipation pathway, where a chlorine atom is replaced by a hydrogen atom. scispace.comwur.nl This process is particularly relevant for more highly chlorinated benzoates. epa.gov For example, 2,3,6-trichlorobenzoate can be reductively dechlorinated to 2,6-dichlorobenzoate (B1236402) in anaerobic sediments, although this can be a slow process with lag periods ranging from months to over a year. epa.gov Similarly, the degradation of 3-chlorobenzoate (B1228886) in various anaerobic sediments has been observed to have lag phases of several months. epa.gov

Microbial Degradation Pathways of 2,4-Dichlorobenzoate and Related Chlorobenzoates

The microbial breakdown of 2,4-dichlorobenzoate and other chlorobenzoates is a critical process for their removal from contaminated environments. ontosight.ai This degradation is carried out by various microorganisms that utilize these compounds as a source of carbon and energy. mdpi.com

Aerobic and Anaerobic Degradation Processes

Aerobic Degradation: In the presence of oxygen, the degradation of 2,4-dichlorobenzoate often begins with the activation of the molecule to its coenzyme A (CoA) thioester, 2,4-dichlorobenzoyl-CoA. ontosight.aiontosight.ai This reaction is catalyzed by 2,4-dichlorobenzoate-CoA ligase. ontosight.ai Subsequently, a reductive dehalogenation step can occur, where the chlorine at the ortho position is removed, yielding 4-chlorobenzoyl-CoA. wikipedia.orgnih.gov This reaction is catalyzed by 2,4-dichlorobenzoyl-CoA reductase. wikipedia.orgexpasy.org The resulting 4-chlorobenzoyl-CoA is then dehalogenated hydrolytically to 4-hydroxybenzoyl-CoA by 4-chlorobenzoyl-CoA dehalogenase. enzyme-database.org The degradation pathway then proceeds through intermediates like protocatechuate, eventually leading to the tricarboxylic acid (TCA) cycle. researchgate.net Another aerobic pathway involves dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols which are then subject to ring cleavage. scispace.com

Anaerobic Degradation: Under anaerobic conditions, the primary initial step in the degradation of chlorinated benzoates is reductive dechlorination. scispace.comwur.nl In this process, the chlorine substituent is removed and replaced by a hydrogen atom. scispace.com For instance, methanogenic consortia have been shown to dechlorinate 2,4-dichlorobenzoate, with the initial step being the removal of the ortho-chlorine to form 4-chlorobenzoate (B1228818). nih.gov This product can then be further degraded. nih.gov Denitrifying consortia have also been identified that can degrade 4-chlorobenzoate. nih.govoup.com

Key Microbial Strains and Consortia Involved

A variety of individual microbial strains and consortia have been identified with the ability to degrade 2,4-dichlorobenzoate and other chlorobenzoates.

| Microorganism/Consortium | Degradation Capability | Conditions | Reference |

| Corynebacterium sepedonicum KZ-4 | Degrades 2,4-dichlorobenzoic acid via 4-hydroxybenzoate (B8730719) to protocatechuic acid. researchgate.net | Aerobic | researchgate.net |

| Alcaligenes denitrificans NTB-1 | Degrades 2,4-dichlorobenzoic acid via 4-hydroxybenzoate to protocatechuic acid. researchgate.net | Aerobic | researchgate.net |

| Pseudomonas species | Capable of degrading 2,4-dichlorobenzoate. ontosight.ai | Not specified | ontosight.ai |

| Burkholderia species | Capable of degrading 2,4-dichlorobenzoate. ontosight.ai | Not specified | ontosight.ai |

| Rhodococcus species | Capable of degrading 2,4-dichlorobenzoate. ontosight.ai | Not specified | ontosight.ai |

| Methanogenic consortia | Dechlorinates 2,4-dichlorobenzoate at the ortho position to form 4-chlorobenzoate. nih.gov | Anaerobic | nih.gov |

| Denitrifying consortia | Degrades 4-chlorobenzoate. nih.govoup.com | Anaerobic (denitrifying) | nih.govoup.com |

| Thauera aromatica related clones | Found in 4-chlorobenzoate degrading denitrifying consortia. nih.govoup.com | Anaerobic (denitrifying) | nih.govoup.com |

| Limnobacter and Ralstonia related clones | Found in 4-chlorobenzoate and 4-bromobenzoate (B14158574) degrading denitrifying consortia. nih.govoup.com | Anaerobic (denitrifying) | nih.govoup.com |

Enzymatic Mechanisms of Dechlorination and Ring Cleavage

The microbial degradation of chlorinated aromatic compounds like 2,4-dichlorobenzoate relies on a series of specific enzymatic reactions for dechlorination and the subsequent cleavage of the aromatic ring.

2,4-D Dioxygenase (tfdA) and 2,4-Dichlorophenol (B122985) Hydroxylase (tfdB)

While directly acting on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), the enzymes TfdA and TfdB are central to the degradation of the resulting intermediate, 2,4-dichlorophenol, which shares structural similarities with dichlorobenzoates.

2,4-D Dioxygenase (tfdA): The tfdA gene encodes an α-ketoglutarate-dependent 2,4-D dioxygenase. uniprot.orgoup.comuniprot.org This enzyme initiates the degradation of 2,4-D by cleaving the ether linkage to produce 2,4-dichlorophenol. oup.combiorxiv.org The tfdA gene has been found in a diverse range of bacteria, including species of Cupriavidus, Ralstonia, and Bradyrhizobium. uniprot.orguniprot.orgnih.gov

2,4-Dichlorophenol Hydroxylase (tfdB): The tfdB gene encodes 2,4-dichlorophenol hydroxylase, a key enzyme that hydroxylates 2,4-dichlorophenol to form 3,5-dichlorocatechol. tandfonline.comresearchgate.netrsc.org This enzyme is a crucial step in preparing the aromatic ring for cleavage. rsc.org The tfdB gene has been identified in various 2,4-D degrading bacteria, and the enzyme can exhibit broad substrate specificity for different chlorophenols. tandfonline.comrsc.org In Alcaligenes eutrophus JMP134, this enzyme is a homotetramer with a subunit molecular mass of 66 kDa. researchgate.net

Chlorocatechol Dioxygenases (tfdC) and Subsequent Enzymes

Following the formation of chlorocatechols, the next critical step is the cleavage of the aromatic ring, which is catalyzed by chlorocatechol dioxygenases.

Chlorocatechol Dioxygenases (tfdC): The tfdC gene encodes chlorocatechol 1,2-dioxygenase, an enzyme that catalyzes the ortho-cleavage of the aromatic ring of chlorocatechols. nih.govnih.govuniprot.orgsspb.org.cn This reaction is a rate-limiting step in the degradation of these compounds. sspb.org.cn The product of this cleavage is typically a chloro-cis,cis-muconic acid. nih.gov Some bacteria, like Sphingomonas sp. strain TFD44, can produce multiple types of chlorocatechol dioxygenases with different substrate specificities. nih.gov The expression of tfdC genes has been shown to increase in soil environments during the degradation of 2,4-dichlorophenol. scilit.com Subsequent enzymes in the pathway, such as those encoded by tfdD, tfdE, and tfdF, are responsible for the further metabolism of the ring-cleavage products, ultimately leading to intermediates of central metabolic pathways like the TCA cycle. nih.gov

Metabolite Identification and Transformation Products

The biodegradation of dichlorobenzoate esters, such as this compound, typically begins with the hydrolysis of the ester bond, a reaction carried out by microbial esterases. oup.com This initial step yields the corresponding alcohol (ethanol) and the dichlorobenzoic acid. For this compound, this product is 2,4-dichlorobenzoic acid (2,4-DCBA). The subsequent degradation of the chlorinated aromatic ring is the more complex and critical part of the environmental breakdown process.

Microbial degradation of 2,4-DCBA can proceed through several pathways, primarily involving oxidative or reductive dehalogenation. wur.nl The specific metabolites formed depend on the microbial species involved and the prevailing environmental conditions (aerobic vs. anaerobic).

Under aerobic conditions, a common pathway involves an initial dioxygenase attack on the aromatic ring. For instance, Pseudomonas putida P111, which can utilize 2,4-dichlorobenzoate as a growth substrate, is believed to employ a 1,2-dioxygenase. researchgate.net This enzyme incorporates two oxygen atoms into the ring, leading to the formation of an unstable diol intermediate (1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene). This intermediate can then undergo spontaneous decarboxylation and dehalogenation to yield a more stable and less chlorinated compound, such as 4-chlorocatechol. researchgate.net From there, the catechol ring is cleaved, and the resulting products enter central metabolic pathways. iaea.orgnih.gov

Another identified aerobic pathway involves reductive dechlorination. The coryneform bacterium NTB-1 has demonstrated the ability to reductively dechlorinate 2,4-dichlorobenzoate to 4-chlorobenzoate. wur.nl The 4-chlorobenzoate is then further metabolized. Resting cells of Acinetobacter sp. strain 4CB1 can hydrolytically dehalogenate 4-chlorobenzoate to 4-hydroxybenzoate, which is then oxidized to protocatechuate before ring cleavage. asm.org

Under anaerobic conditions, reductive dehalogenation is the predominant mechanism, where the chlorinated benzoate serves as an electron acceptor. researchgate.net This process sequentially removes chlorine atoms from the aromatic ring, a strategy often employed by halorespiring bacteria. researchgate.net For example, 3-chlorobenzoate can be reductively dechlorinated to benzoate. researchgate.net While specific pathways for this compound under anaerobic conditions are less detailed, it is expected that it would undergo similar sequential dechlorination steps.

The table below summarizes the key identified metabolites in the degradation of 2,4-dichlorobenzoate.

| Precursor Compound | Metabolic Pathway | Key Metabolites/Transformation Products | Microbial Strain/Consortia Example | Reference |

| This compound | Ester Hydrolysis | 2,4-Dichlorobenzoic acid (2,4-DCBA), Ethanol | General microbial esterases | oup.com |

| 2,4-Dichlorobenzoic acid | Aerobic Dioxygenation | 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene, 4-Chlorocatechol | Pseudomonas putida P111 | researchgate.net |

| 2,4-Dichlorobenzoic acid | Aerobic Reductive Dechlorination | 4-Chlorobenzoate | Coryneform bacterium NTB-1 | wur.nl |

| 4-Chlorobenzoate | Aerobic Hydrolytic Dehalogenation | 4-Hydroxybenzoate, Protocatechuate | Acinetobacter sp. strain 4CB1 | asm.org |

| 3,4-Dichlorobenzoate | Anaerobic Incubation | 4-carboxy-1,2-benzoquinone | Acinetobacter sp. strain 4CB1 | asm.org |

Influence of Environmental Factors on Biodegradation Kinetics

The rate at which dichlorobenzoate esters are biodegraded in the environment is significantly controlled by a range of physicochemical and biological factors. agriscigroup.us These factors influence microbial growth, enzyme activity, and the bioavailability of the contaminant. agriscigroup.usijpab.com Understanding these influences is crucial for predicting the environmental persistence of these compounds and for designing effective remediation strategies.

Key Environmental Factors Affecting Biodegradation:

pH: Microbial activity is generally optimal within a specific pH range. For the biodegradation of many chlorinated aromatic compounds, the optimal pH is typically between 6.5 and 8.5. agriscigroup.us For instance, the degradation of 2,4-D (a related chlorinated aromatic compound) by Cupriavidus campinensis BJ71 was found to be optimal at a pH of 7.0. scielo.br Deviations from the optimal pH can inhibit enzymatic activity and slow down degradation rates. Ester hydrolysis itself can also be pH-dependent, occurring under both acidic and basic conditions, though enzymatic hydrolysis by microorganisms is most efficient at near-neutral pH. researchgate.net

Temperature: Temperature directly affects microbial metabolic rates. The optimal temperature for the degradation of phthalate (B1215562) esters (structurally related ester compounds) by various bacteria is often around 30-37°C. researchgate.net For example, Cupriavidus campinensis BJ71 showed the highest degradation rate for 2,4-D at 30°C. scielo.br Lower temperatures significantly reduce the rate of biodegradation, while excessively high temperatures can denature the enzymes responsible for the degradation process.

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism. agriscigroup.us In many contaminated environments, the availability of these nutrients can be a limiting factor for bioremediation. The addition of nutrients (a process known as biostimulation) can significantly enhance the metabolic activity of indigenous microbial populations and accelerate the degradation of pollutants. agriscigroup.usmdpi.com

Presence of Co-substrates: The degradation of recalcitrant compounds like dichlorobenzoates can sometimes be enhanced by the presence of a more easily degradable primary substrate, a phenomenon known as co-metabolism. nih.gov For example, the addition of glucose has been shown to increase both the rate and extent of microbial decomposition of chlorobenzoates by an activated sludge inoculum. nih.gov Similarly, using benzoate as a growth substrate enabled an isolated bacterial culture to dechlorinate a mixture of chlorobenzoates. researchgate.net

The following table summarizes the influence of these key environmental factors.

| Environmental Factor | Optimal Range/Condition | Effect on Biodegradation Kinetics | Reference |

| pH | 6.5 - 8.5 (typically ~7.0) | Affects enzyme activity and microbial growth; rates decrease outside the optimal range. | agriscigroup.usscielo.br |

| Temperature | 25°C - 37°C | Influences microbial metabolic rates; degradation is slower at lower temperatures and inhibited at very high temperatures. | scielo.brresearchgate.net |

| Oxygen | Aerobic or Anaerobic | Determines the dominant metabolic pathway (oxidative vs. reductive dehalogenation). | researchgate.netagriscigroup.us |

| Nutrients (N, P) | Balanced C:N:P ratio | Essential for microbial growth; limitation can significantly slow degradation. | agriscigroup.usijpab.com |

| Co-substrates | Presence of labile carbon sources (e.g., glucose, benzoate) | Can enhance degradation rates through co-metabolism. | nih.govresearchgate.net |

Bioremediation Strategies for Halogenated Benzoate Contamination

The persistence of halogenated benzoates in soil and groundwater has led to the development of several bioremediation strategies aimed at accelerating their removal. nih.govenviro.wiki These strategies leverage the metabolic capabilities of microorganisms to transform these contaminants into less harmful substances. mdpi.com The choice of strategy depends on the specific contaminants, site characteristics, and the degree of halogenation. nih.gov

Reductive-Oxidative Hybrid Processes: A highly effective strategy for treating sites contaminated with highly halogenated compounds involves a two-stage, reductive-oxidative process. nih.gov

Anaerobic Reductive Dehalogenation: The first step is conducted under anaerobic conditions. Indigenous or introduced microorganisms (bioaugmentation) use the halogenated benzoates as electron acceptors, sequentially removing chlorine atoms. researchgate.netenviro.wiki This process, known as halorespiration, reduces the toxicity of the compounds and makes them more amenable to subsequent degradation. This is particularly effective for highly chlorinated compounds. nih.gov

Aerobic Oxidative Degradation: Once the compounds have been partially or fully dechlorinated, the environment can be shifted to aerobic conditions. Under these conditions, different microbial populations can mineralize the resulting benzoate or monochlorinated benzoates, breaking down the aromatic ring and converting the carbon to carbon dioxide and water. nih.gov This sequential anaerobic-aerobic approach ensures the complete degradation of the contaminants. nih.gov

Co-metabolism and Biostimulation: In this approach, the natural degradation capabilities of the indigenous microbial community are enhanced.

Biostimulation involves adding nutrients (e.g., nitrogen, phosphorus) and sometimes a primary electron donor (e.g., lactate, vegetable oil) to the contaminated environment. mdpi.com This stimulates the growth and activity of the native microorganisms capable of degrading the contaminants.

Co-metabolism is particularly useful when the contaminant itself cannot serve as a primary energy source for microorganisms. By providing a suitable growth substrate (co-substrate) like benzoate or glucose, a microbial population is established that produces the enzymes needed to fortuitously degrade the chlorinated benzoate. nih.govresearchgate.net

Bioaugmentation: This strategy involves the introduction of specific, pre-grown microbial strains or consortia with a known ability to degrade the target contaminants. enviro.wiki This is often applied when the indigenous microbial population lacks the necessary degradative capabilities or when degradation rates are too slow. For example, a coculture of Acinetobacter sp. strain P6 (which cometabolizes 4,4'-dichlorobiphenyl (B164843) to 4-chlorobenzoate) and Acinetobacter sp. strain 4CB1 (which degrades 4-chlorobenzoate) demonstrated effective degradation of the biphenyl (B1667301) congener. asm.org Such synergistic microbial partnerships are a powerful tool in bioremediation. mdpi.com

These strategies represent key approaches in the field of bioremediation for cleaning up sites contaminated with halogenated aromatic compounds like dichlorobenzoate esters.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of Ethyl 2,4-dichlorobenzoate (B1228512) and related compounds is a key area for future innovation, with a significant push towards "green chemistry" principles. uniroma1.itdergipark.org.tr The goal is to design processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govidosi.org

Future research will likely focus on:

Atom Economy: Developing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. idosi.org

Use of Renewable Feedstocks: Investigating the use of bio-based resources to produce the necessary precursors for synthesis, moving away from petroleum-based sources. idosi.org

Alternative Solvents: Exploring the use of safer, more environmentally benign solvents such as supercritical fluids (e.g., CO2) or water, or developing solvent-free reaction conditions. dergipark.org.trnih.gov

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reactor, which simplifies procedures, saves energy, and reduces waste. acs.orgresearchgate.net

| Parameter | Traditional Synthesis | Future Green Synthesis |

|---|---|---|

| Solvents | Often volatile organic compounds (VOCs) like benzene (B151609), chloroform. idosi.org | Water, supercritical CO2, ionic liquids, or solvent-free conditions. nih.gov |

| Reagents | May involve toxic and hazardous chemicals. dergipark.org.tr | Use of less hazardous reagents and recyclable catalysts. dergipark.org.tr |

| Waste Generation | Higher levels of by-products and waste. researchgate.net | Minimized waste through high atom economy and recycling. idosi.org |

| Energy Consumption | Can be energy-intensive with multiple heating and cooling steps. | Lower energy requirements through process optimization and catalysis. uniroma1.it |

Exploration of New Catalytic Systems for Dichlorobenzoate Reactions

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical reactions. idosi.org Research into new catalytic systems for reactions involving dichlorobenzoates is a promising frontier.

Key areas of exploration include:

Palladium-Based Catalysts: Palladium has been shown to be effective in catalyzing C-H activation and cyclization of benzoic acids. nih.gov Future work could focus on developing more robust and recyclable palladium catalysts. Chlorobenzene (B131634) has been identified as a dual-role solvent and oxidant in such reactions, offering a simplified protocol. nih.gov

Rhodium-Based Catalysts: Dirhodium tetrakis(2,4-dichlorobenzoate) has been used as a catalyst in certain reactions, indicating the potential for exploring other rhodium complexes. core.ac.uk

Zeolite Catalysts: These are environmentally inert materials that can be used to facilitate reactions like the alkylation of benzene, offering a high-efficiency and safer alternative to traditional catalysts like aluminum chloride. dergipark.org.tr

Biocatalysts: The use of enzymes in synthetic processes can lead to high selectivity under mild conditions, reducing energy consumption and the formation of unwanted by-products.

| Catalyst Type | Example | Potential Advantages | Reference |

|---|---|---|---|

| Palladium Complexes | Pd(OAc)2 | High efficiency in C-H activation; can use chlorobenzene as both solvent and oxidant. | nih.gov |

| Rhodium Complexes | Dirhodium tetrakis(2,4-dichlorobenzoate) | Potential for novel reaction pathways and selectivities. | core.ac.uk |

| Zeolites | - | Environmentally inert, high efficiency, reusable, reduces hazardous waste. | dergipark.org.tr |

| Biocatalysts (Enzymes) | Keto-reductase | High selectivity, mild reaction conditions (neutral pH, atmospheric temperature), biodegradable. | researchgate.net |

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, accelerating research and development.

Future applications of computational modeling for Ethyl 2,4-dichlorobenzoate include:

Density Functional Theory (DFT): DFT calculations can elucidate the molecular structure, electronic properties, and vibrational frequencies of dichlorobenzoate derivatives. nih.govsemanticscholar.org This understanding is crucial for predicting reactivity and designing new molecules with specific properties. mdpi.comresearchgate.net

Reaction Mechanism Studies: Computational models can map out the energy profiles of potential reaction pathways, helping to identify the most efficient routes for synthesis and degradation. researchgate.net

Quantitative Structure-Property Relationship (QSPR): QSPR models can predict key physicochemical properties such as solubility, boiling point, and partition coefficients. nih.gov This information is vital for assessing the environmental fate and potential biological activity of the compound.

Molecular Docking: For pharmaceutical research, molecular docking studies can predict how dichlorobenzoate derivatives might interact with biological targets like enzymes, guiding the design of new potential drugs. researchgate.net

| Modeling Technique | Information Gained | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties (HOMO-LUMO gap), vibrational frequencies. nih.govmdpi.com | Predicts molecular stability, reactivity, and spectroscopic characteristics. |

| QSPR | Physicochemical properties (logP, water solubility, vapor pressure). nih.gov | Informs environmental fate modeling and toxicological assessments. |

| Molecular Docking | Binding affinity and interactions with biological targets. researchgate.net | Guides the design of derivatives with potential pharmaceutical activity. |

| Reaction Pathway Analysis | Transition states and reaction energy barriers. researchgate.net | Optimizes synthetic routes and understands degradation mechanisms. |

Biotechnological Applications in Environmental Remediation

Chlorinated aromatic compounds can be persistent environmental pollutants. Biotechnological approaches offer a sustainable means of remediation.

Emerging research in this area focuses on:

Microbial Degradation: Identifying and engineering microorganisms, such as bacteria and fungi, that can break down dichlorobenzoates and related compounds. mdpi.com For instance, strains like Corynebacterium sepedonicum and Alcaligenes denitrificans have been shown to degrade 2,4-dichlorobenzoic acid. researchgate.net

Bioremediation Strategies: Developing practical applications for these microorganisms, such as in bio-walls or permeable reactive barriers (PRBs), to treat contaminated groundwater. epa.govmdpi.com These systems can use materials like zero-valent iron to reductively dehalogenate pollutants. clu-in.org

Surfactant-Enhanced Remediation: Using biosurfactants to increase the solubility and availability of dichlorobenzenes in soil, making them more accessible to microbial degradation. nih.gov

Enzymatic Degradation: Isolating the specific enzymes responsible for the degradation of these compounds to develop cell-free bioremediation systems.

| Strategy | Description | Example Organism/Material | Target Pollutant |

|---|---|---|---|

| Bacterial Degradation | Use of bacteria with metabolic pathways to break down pollutants. | Cupriavidus necator, Corynebacterium sepedonicum. mdpi.comresearchgate.net | 2,4-D, 2,4-Dichlorobenzoic acid. |

| Permeable Reactive Barriers (PRB) | An in-situ treatment zone that degrades contaminants as groundwater flows through it. | Zero-Valent Iron (ZVI). mdpi.comclu-in.org | Dichlorobenzenes, 1,2-Dichloroethylene. |

| Surfactant Flushing | Using surfactants to mobilize pollutants from soil for treatment. | Saponin (biosurfactant). nih.gov | o-dichlorobenzene, p-dichlorobenzene. |

Investigating Novel Biological Activities and Pharmaceutical Potential

The presence of chlorine atoms in a molecule can significantly influence its biological activity, and many pharmaceuticals contain chlorine. nih.gov Investigating the pharmaceutical potential of this compound and its derivatives is a compelling area for future research.

Potential therapeutic areas to explore include:

Antidiabetic Agents: Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been studied for their potential to inhibit α-glucosidase and α-amylase, enzymes relevant to diabetes management. researchgate.net

Anti-inflammatory and Analgesic Agents: The structural motifs present in dichlorobenzoates are found in various compounds with anti-inflammatory properties. researchgate.net

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority, and chlorinated aromatic structures are being investigated for their potential in this area. researchgate.net

Anticancer Agents: Many para-aminobenzoic acid (PABA) derivatives, which share structural similarities, have shown promise as anticancer agents, suggesting a potential avenue for dichlorobenzoate research. mdpi.com

| Derivative Class | Investigated Biological Activity | Potential Therapeutic Application | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-sulfamoylbenzoic Acid Derivatives | α-glucosidase and α-amylase inhibition | Antidiabetic | researchgate.net |

| N-Ethyl Phthalimide Esters of 2,4-dichlorobenzoic acid | Antioxidant | Conditions related to oxidative stress | plos.orgnih.gov |

| General Chloro-containing Molecules | Anti-inflammatory, antimicrobial, anticancer | Inflammatory diseases, infectious diseases, cancer | nih.govmdpi.com |

Q & A

Q. What are the optimal methods for synthesizing and purifying ethyl 2,4-dichlorobenzoate in laboratory settings?

this compound is synthesized via esterification of 2,4-dichlorobenzoic acid. A typical protocol involves dissolving 0.01 moles of 2,4-dichlorobenzoic acid in methanol with concentrated sulfuric acid as a catalyst, followed by refluxing for 4 hours. The mixture is then poured into ice water to precipitate the product, which is filtered, washed, dried, and recrystallized from ethanol to achieve purity . For verification, cross-reference the compound’s CAS number (e.g., 91051-44-4 or 2386397-01-7) to confirm structural identity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Spectroscopy : UV-Vis, MS, and NMR are standard for functional group identification. For example, PMR (proton magnetic resonance) can resolve the ethyl ester protons (~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) and aromatic protons influenced by chlorine substituents .

- Crystallography : Use SHELX software (e.g., SHELXL or SHELXS) for single-crystal X-ray diffraction analysis. This method provides precise bond lengths, angles, and intermolecular interactions, as demonstrated in co-crystal studies of related dichlorobenzoate derivatives .

Q. What analytical assays are suitable for quantifying this compound in biological or environmental samples?

- Protein-Dye Binding (Bradford Assay) : Quantify enzyme concentrations in biodegradation studies using Coomassie Brilliant Blue G-250, which binds to proteins via electrostatic and van der Waals interactions. This method is rapid and sensitive (detection limit: ~1 µg/mL) .

- Folin-Ciocalteu (Lowry) Method : Suitable for total protein quantification in enzymatic extracts, relying on the reduction of phosphomolybdic-tungstic reagents by tyrosine and tryptophan residues .

Advanced Research Questions

Q. What enzymatic pathways are involved in the biodegradation of this compound, and how can they be studied experimentally?

this compound degradation in Pseudomonas fluorescens involves plasmid-encoded 1,2-dioxygenases (e.g., clc operon) that catalyze ring cleavage. Key steps:

Gene Localization : Use Southern blotting with homologous probes to confirm plasmid (pPB111) or chromosomal localization of degradation genes .

Enzyme Activity Assays : Measure dioxygenase activity in cell lysates using UV-spectrophotometry to track substrate depletion (e.g., 2,5-DCB conversion to 4-chlorocatechol) .

Rhizosphere Studies : Monitor bacterial survival and plasmid transfer in plant root systems via bioluminescent tagging or selective media .

Q. How can computational modeling elucidate the interaction of this compound derivatives with biological targets?

- Molecular Docking : Use Autodock to simulate binding interactions between dichlorobenzoate esters (e.g., 2,4-dichlorobenzoate-containing triazoles) and bacterial enzymes. Focus on hydrogen bonding and hydrophobic interactions with active sites .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of co-crystals, such as 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidin-1-ium 2,4-dichlorobenzoate .

Q. What strategies resolve contradictions in reported enzyme kinetics for dichlorobenzoate-degrading bacteria?

Discrepancies in dioxygenase activity (e.g., 10-fold higher activity in P. fluorescens vs. other strains) may arise from:

- Substrate Specificity : Test alternative substrates (e.g., 3-chlorobenzoate vs. 4-chlorobenzoate) to rule out enzyme promiscuity .

- Induction Conditions : Compare enzyme expression under benzoate vs. non-inducing growth media using SDS-PAGE or qPCR .

- Metabolic Crosstalk : Use knockout mutants to isolate contributions of parallel pathways (e.g., catechol 1,2-dioxygenase vs. chlorobenzoate dioxygenase) .

Q. How can researchers design experiments to study the ecological persistence of this compound-degrading bacteria?

- Field Trials : Introduce bioluminescent-tagged P. fluorescens RLD into soil microcosms and track population dynamics via plate counts or fluorescence microscopy over 14–28 days .

- Horizontal Gene Transfer : Amplify plasmid pPB111-specific markers (e.g., PCR for clc genes) in soil isolates to confirm plasmid dissemination .

- Competitive Fitness : Co-culture degradation strains with native soil bacteria in chemostats to assess resource partitioning .

Methodological Notes

- Safety : Adhere to protocols for handling chlorinated compounds, including fume hood use, PPE, and emergency showers .

- Data Reproducibility : Report reaction yields, spectral peaks, and enzyme activities with error margins (e.g., ±SD) and statistical significance (p < 0.05) .

- Open-Source Tools : SHELX programs are recommended for crystallographic refinement due to robustness and compatibility with modern diffraction data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.